

Technical Guide: H-D-Lys(Z)-OMe HCl

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Compound of Interest

Compound Name: *H-D-Lys(Z)-OMe HCl*

Cat. No.: *B613097*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-D-Lys(Z)-OMe HCl**, a protected D-amino acid derivative. Due to the limited availability of specific data for the D-enantiomer, this guide also includes comparative information for its more common L-counterpart, H-L-Lys(Z)-OMe HCl.

Chemical Identity and Properties

While **H-D-Lys(Z)-OMe HCl** is commercially available, a distinct CAS number for this specific D-isomer is not readily found in common chemical databases. For reference, the L-isomer, H-L-Lys(Z)-OMe HCl, is well-documented.

Table 1: Physicochemical Properties

Property	H-D-Lys(Z)-OMe HCl	H-L-Lys(Z)-OMe HCl
Synonyms	Nε-Benzyloxycarbonyl-D-lysine methyl ester hydrochloride	Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
CAS Number	Not readily available	27894-50-4[1]
Molecular Formula	C ₁₅ H ₂₃ ClN ₂ O ₄	C ₁₅ H ₂₃ ClN ₂ O ₄
Molecular Weight	330.81 g/mol	330.81 g/mol
Appearance	White to off-white powder (typical)	White to pale yellow powder or crystals
Optical Rotation	Expected to be opposite in sign to the L-isomer	[α] _{20/D} +14.5±0.5°, c = 2% in H ₂ O

Role in Research and Drug Development

Protected amino acids like **H-D-Lys(Z)-OMe HCl** are fundamental building blocks in peptide synthesis. The incorporation of D-amino acids into peptides can significantly enhance their therapeutic properties.

Key Advantages of D-Amino Acid Incorporation:

- **Increased Proteolytic Stability:** Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.
- **Improved Pharmacokinetic Profiles:** Enhanced stability can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.
- **Novel Conformational Constraints:** The presence of a D-amino acid can induce specific secondary structures, which can be crucial for receptor binding and biological activity.

The benzyloxycarbonyl (Z) group is a widely used protecting group for the ε-amino group of lysine, while the methyl ester protects the C-terminal carboxylic acid. These protecting groups prevent unwanted side reactions during peptide coupling.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **H-D-Lys(Z)-OMe HCl** is not readily available in the surveyed literature. However, a general method for the preparation of amino acid methyl ester hydrochlorides can be adapted.

General Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochloride

This protocol is based on a general method for the esterification of amino acids using thionyl chloride in methanol.

Materials:

- Nε-Benzyloxycarbonyl-D-lysine (H-D-Lys(Z)-OH)
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl₂)
- Dry Diethyl Ether
- Round-bottom flask with a magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

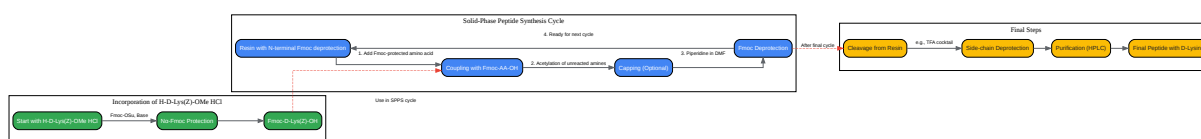
- Suspend Nε-Benzyloxycarbonyl-D-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The resulting residue is the crude **H-D-Lys(Z)-OMe HCl**.
- Triturate the crude product with dry diethyl ether to induce precipitation of a solid.
- Collect the solid product by filtration, wash with dry diethyl ether, and dry under vacuum.

Note: This is a generalized procedure and may require optimization for this specific substrate. All operations should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.

Applications in Peptide Synthesis

H-D-Lys(Z)-OMe HCl is primarily used as a building block in solution-phase or solid-phase peptide synthesis (SPPS). The following diagram illustrates a general workflow for its incorporation into a peptide chain via SPPS.

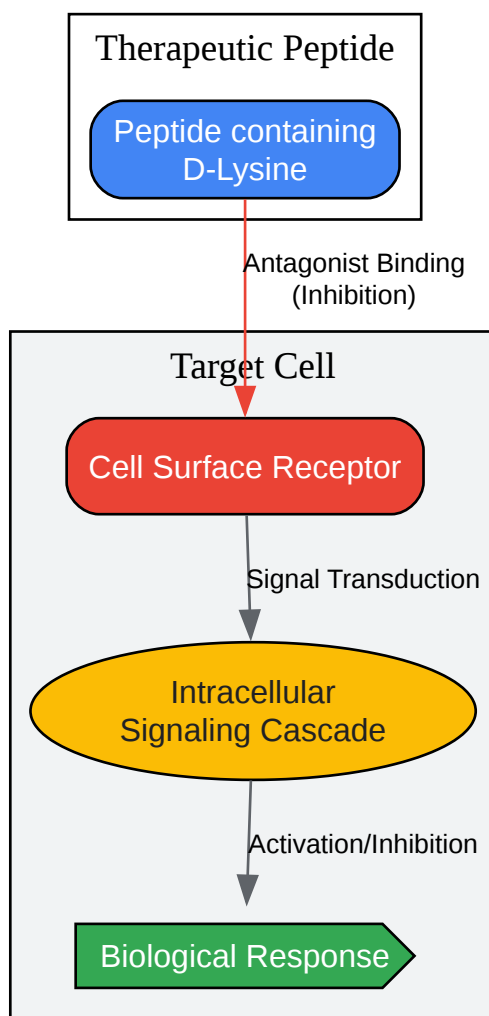


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General workflow for incorporating a D-lysine derivative in SPPS.

Signaling Pathways

Specific signaling pathways directly modulated by peptides containing **H-D-Lys(Z)-OMe HCl** are not extensively documented. However, the introduction of D-amino acids can be a key strategy in designing peptide-based drugs that target various signaling pathways with improved efficacy. For instance, D-amino acid-containing peptides can be designed as enzyme inhibitors or receptor antagonists with enhanced stability. The diagram below illustrates a conceptual relationship where a D-amino acid-containing peptide can influence a generic signaling pathway.



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Conceptual inhibition of a signaling pathway by a D-amino acid peptide.

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References

- 1. peptide.com [peptide.com]
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